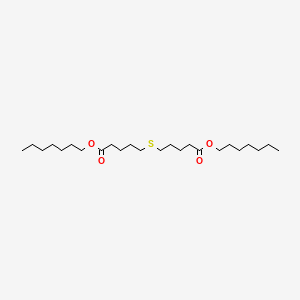
10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a propynyl group at the 10th position and two oxygen atoms at the 5th position, forming a dioxide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide typically involves the reaction of phenothiazine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydrogen atom at the 10th position with the propynyl group, followed by oxidation to form the dioxide structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dioxide structure back to the parent phenothiazine compound.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of various oxidized phenothiazine derivatives.
Reduction: Formation of the parent phenothiazine compound.
Substitution: Formation of substituted phenothiazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to interact with various enzymes and receptors, making it a subject of interest in biochemical studies.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects. This compound is investigated for its potential therapeutic applications in treating neurological disorders and other medical conditions.
Industry: In the chemical industry, this compound is used as a stabilizer and additive in various industrial processes. Its chemical stability and reactivity make it suitable for use in polymer production and other industrial applications.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The propynyl group and dioxide structure allow it to form specific interactions with these targets, leading to various biochemical effects. The compound can modulate enzyme activity, receptor binding, and other molecular pathways, resulting in its observed effects.
Comparación Con Compuestos Similares
- 10H-Phenothiazine, 10-(2-propenyl)-, 5,5-dioxide
- 10H-Phenothiazine, 10-(2-propyl)-, 5,5-dioxide
Comparison: Compared to similar compounds, 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide is unique due to the presence of the propynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
25206-53-5 |
|---|---|
Fórmula molecular |
C15H11NO2S |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
10-prop-2-ynylphenothiazine 5,5-dioxide |
InChI |
InChI=1S/C15H11NO2S/c1-2-11-16-12-7-3-5-9-14(12)19(17,18)15-10-6-4-8-13(15)16/h1,3-10H,11H2 |
Clave InChI |
WWJFUCNCEQWKAF-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


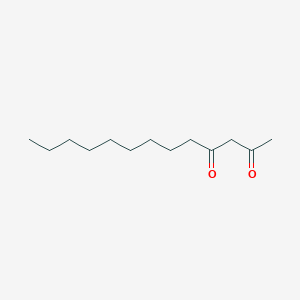
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
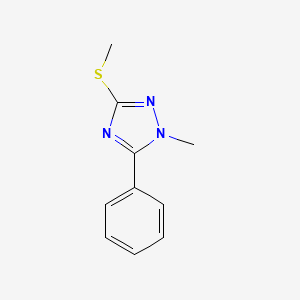

![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
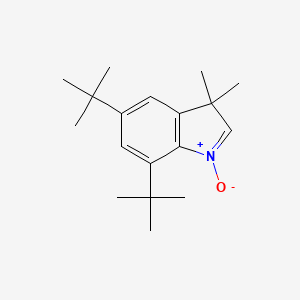
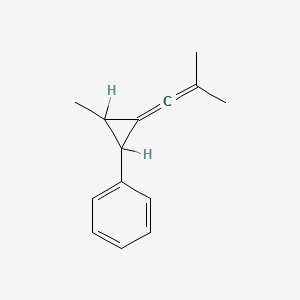

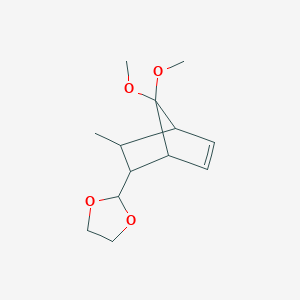
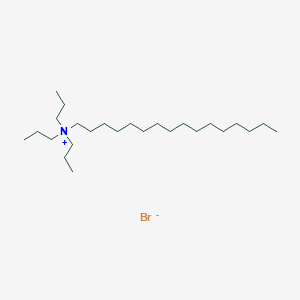

![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
